molecular formula C8H8N2O B1359795 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 5439-14-5

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No.: B1359795
CAS No.: 5439-14-5
M. Wt: 148.16 g/mol
InChI Key: XQIOBBHIEUGFCI-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound with the molecular formula C8H8N2O. It is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one can be synthesized through several methods. One common approach involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization . Another method includes the reaction of 2-fluoro-1-methylpyridinium p-toluenesulfonate with this compound in the presence of dichloromethane, pentanoic acid, and benzyl alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization from solvents such as chloroform, ethanol, or methanol .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction

Properties

IUPAC Name

3,4-dihydropyrido[1,2-a]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-4-6-10-5-2-1-3-7(10)9-8/h1-3,5H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIOBBHIEUGFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=CC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202762
Record name 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-14-5
Record name 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
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Record name 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one
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Record name 5439-14-5
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Record name 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one
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Record name 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
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Record name 3,4-DIHYDRO-2H-PYRIDO(1,2-A)PYRIMIDIN-2-ONE
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Q & A

Q1: What is the significance of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one in organic synthesis?

A: this compound, often referred to as a betaine, acts as an efficient acid captor in various organic reactions. [] This property is particularly useful in the synthesis of carboxamides from carboxylic acids and amines. [] Traditional methods often require harsh conditions or excess reagents, but the use of this compound allows for milder reaction conditions and improved yields. []

Q2: How does this compound facilitate carboxamide synthesis?

A: The mechanism involves the activation of carboxylic acid by reacting it with 1-methyl-2-fluoro or 2-chloropyridinium salt in the presence of tri-n-butylamine. [] this compound then acts as a base, abstracting a proton from the activated carboxylic acid, forming a reactive intermediate. This intermediate readily reacts with the amine to form the desired carboxamide. []

Q3: What are the advantages of using this compound over other acid captors in amide synthesis?

A: this compound offers several advantages: []

    Q4: Beyond carboxamide synthesis, are there other applications of this compound in organic chemistry?

    A: While primarily known for its role in amide synthesis, this compound has also been explored for its potential in glycosylation reactions. [] Its ability to act as an acid scavenger under mild conditions makes it a promising candidate for further exploration in carbohydrate chemistry.

    Q5: What are the analytical methods used to characterize this compound?

    A: Several analytical techniques can be used to characterize this compound. These include: []

    • Melting Point Determination: While the literature reports various melting point values for both anhydrous and hydrated forms, careful control of conditions is crucial for accurate assessment of purity. []

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